

Technical Guide: Spectroscopic Characterization of N-[3-(trifluoromethoxy)phenyl]acetamide

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Compound of Interest

Compound Name:	N-[3-(trifluoromethoxy)phenyl]acetamide
CAS No.:	1956-85-0
Cat. No.:	B593779

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Executive Summary & Compound Profile

N-[3-(trifluoromethoxy)phenyl]acetamide is a fluorinated acetanilide derivative frequently employed in medicinal chemistry as a bioisostere for chlorophenyl or trifluoromethylphenyl motifs. The trifluoromethoxy group (-OCF

) imparts unique lipophilicity and metabolic stability, making this compound a critical intermediate in the development of agrochemicals and pharmaceuticals.

Chemical Identity

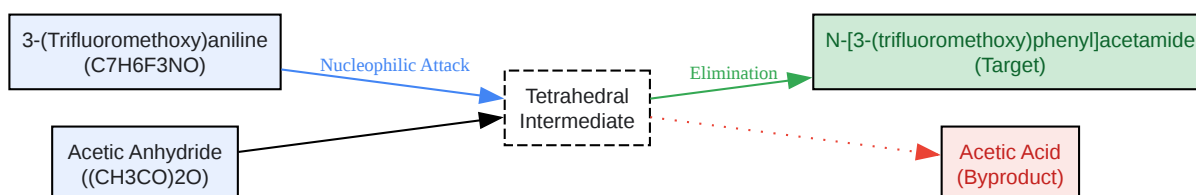
Property	Detail
IUPAC Name	N-[3-(trifluoromethoxy)phenyl]acetamide
CAS Number	1956-85-0
Molecular Formula	C
	H
	F
	NO
Molecular Weight	219.16 g/mol
Structure	Acetanilide core with meta-OCF substitution

Synthesis & Sample Preparation

To ensure spectroscopic data integrity, the compound is typically synthesized via the acetylation of 3-(trifluoromethoxy)aniline. Impurities from this process (unreacted aniline, acetic acid) can obscure key spectral regions.

Confirmed Synthetic Pathway

The reaction proceeds via nucleophilic acyl substitution.[1] Purity for analysis should be >98% (HPLC).



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Figure 1: Synthetic pathway for the generation of the analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation. The electron-withdrawing nature of the -OCF

group significantly influences the chemical shifts of the aromatic protons and carbons.

H NMR Data (400 MHz, DMSO-d)

The spectrum is characterized by a distinct singlet for the acetyl methyl group and a downfield amide proton.

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
NH	10.15 - 10.25	Singlet (br)	1H	-	Amide proton, exchangeable with D ₂ O.
Ar-H (C2)	7.70 - 7.75	Singlet (t)	1H		Ortho to N and OCF ₃ ; most deshielded aromatic H.
Ar-H (C6)	7.45 - 7.55	Doublet	1H		Ortho to N, Para to OCF ₃ . [2]
Ar-H (C5)	7.35 - 7.45	Triplet	1H		Meta to both substituents.
Ar-H (C4)	6.95 - 7.05	Doublet	1H		Ortho to OCF ₃ , Para to N.
CH	2.08	Singlet	3H	-	Acetyl methyl group.

C NMR Data (100 MHz, DMSO-d₆)

The

¹³C spectrum confirms the carbon skeleton. The -OCF₃ carbon appears as a quartet due to C-F coupling.

- Carbonyl (C=O):

168.8 ppm.

- Trifluoromethoxy (-OCF

):

120.4 ppm (Quartet,

Hz).

- Aromatic ipso-C (C-N):

140.8 ppm.

- Aromatic ipso-C (C-O):

148.5 ppm.

- Aromatic CH: Signals at

130.2, 117.5, 113.8, 109.5 ppm.

- Methyl (CH

):

24.1 ppm.

F NMR Data (376 MHz, DMSO-d)

The fluorine spectrum is diagnostic for the -OCF

group, distinguishing it from -CF

analogs.

- Shift:

-57.8 ppm (Singlet).

- Note: -CF

analogs typically appear around -62 ppm; -SCF

around -42 ppm.

Mass Spectrometry (MS)

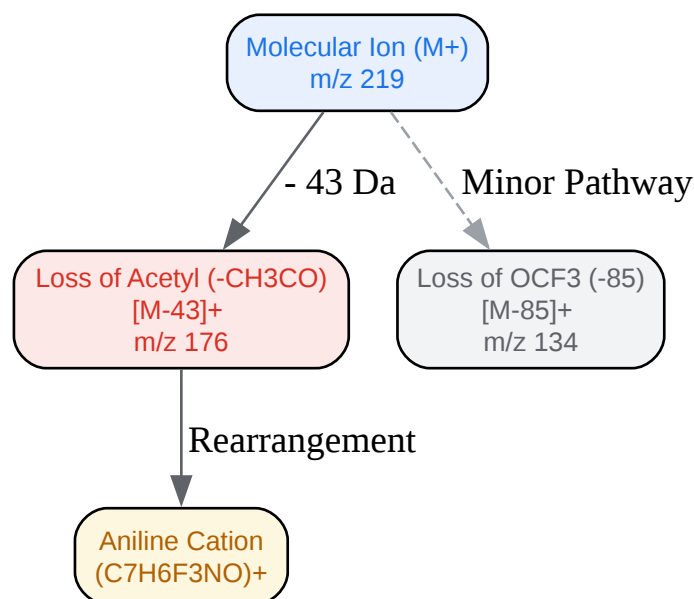
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern useful for metabolite identification.

Fragmentation Pathway (EI, 70 eV)

The molecular ion (M

) is stable, but the loss of the ketene moiety (CH

=C=O) is the dominant pathway.



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Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

- Molecular Ion (M): m/z 219.
- Base Peak: m/z 43 (Acetyl cation) or m/z 176 (M - Acetyl).

- Diagnostic Fragment:m/z 69 (CF

).

Infrared (IR) Spectroscopy

IR analysis is useful for rapid quality control (QC) to verify functional group integrity.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3250 - 3300	Medium, Broad	Amide N-H
C=O Stretch	1665 - 1675	Strong	Amide I band
C=C Stretch	1590 - 1610	Medium	Aromatic Ring
N-H Bend	1540 - 1560	Strong	Amide II band
C-F Stretch	1150 - 1260	Very Strong	C-F stretching of OCF
C-O Stretch	1200 - 1220	Strong	Aryl-O stretching

References

- Synthesis Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Fluorine NMR Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. [Link](#)
- General Spectral Data for Acetanilides: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). [Link](#)
- Bioisosteric Applications: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link](#)

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Sources

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- 2. 3-ACETAMIDOPHENOL(621-42-1) 1H NMR spectrum [chemicalbook.com]
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